

A Comprehensive Review of Bis(1-chloro-2-propyl) Phosphate (BCIPP) Research

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Compound of Interest					
Compound Name:	Bis(1-chloro-2-propyl) phosphate				
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-chloro-2-propyl) phosphate (BCIPP) is a significant metabolite of the widely used organophosphate flame retardant, Tris(1-chloro-2-propyl) phosphate (TCIPP). As a key indicator of human and environmental exposure to TCIPP, understanding the synthesis, analytical methodologies, toxicological profile, and metabolic pathways of BCIPP is of paramount importance. This technical guide provides a comprehensive literature review of the current state of research on BCIPP, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Synthesis and Metabolism

BCIPP is primarily formed in vivo through the metabolic breakdown of its parent compound, TCIPP. The industrial synthesis of TCIPP involves the reaction of phosphorous oxytrichloride with propylene oxide.[1] While direct synthesis methods for BCIPP are not extensively detailed in the public literature, its formation is a critical aspect of TCIPP's toxicokinetics.

The metabolism of TCIPP to BCIPP has been investigated in human liver microsomes.[2] This biotransformation is a key area of research for understanding the potential health effects associated with TCIPP exposure.

Metabolic Pathway of TCIPP to BCIPP



The metabolic conversion of Tris(1-chloro-2-propyl) phosphate (TCIPP) to **Bis(1-chloro-2-propyl) phosphate** (BCIPP) is a primary detoxification pathway. This process, primarily occurring in the liver, involves the enzymatic hydrolysis of one of the ester bonds of TCIPP. This reaction is a crucial first step in the biotransformation and subsequent excretion of this widely used flame retardant. Understanding this pathway is essential for assessing human exposure and the potential for bioaccumulation.



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Caption: Metabolic conversion of TCIPP to BCIPP.

Analytical Methods for Detection and Quantification

The accurate detection and quantification of BCIPP in various matrices are crucial for exposure assessment and toxicological studies. The primary analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3]

Experimental Protocol: Quantification of BCIPP in Urine

A common method for the analysis of BCIPP in human urine involves solid-phase extraction (SPE) followed by LC-MS/MS analysis.

- 1. Sample Preparation and Solid-Phase Extraction (SPE):
- Urine samples are first spiked with a mass-labeled internal standard, such as DPHP-d10 and TCEP-d12.[3]
- The pH of the sample is adjusted to 6 with a phosphate buffer.[3]
- Enzymatic deconjugation is performed using β-glucuronidase at 37°C for 2 hours to release conjugated metabolites.[3]

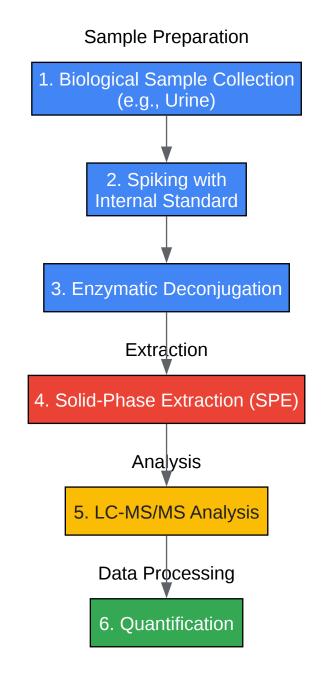


- The samples are then loaded onto a C18 SPE cartridge that has been pre-conditioned with methanol and ultrapure water.[3]
- After washing the cartridge to remove interferences, the analytes are eluted, and the eluate is concentrated before LC-MS/MS analysis.
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Chromatographic Separation: A Kinetex Biphenyl column (2.1 mm \times 100 mm, 2.6 μ m) is typically used for separation.[3]
- Mobile Phase: A gradient elution is performed with a mobile phase consisting of 5 mM ammonium acetate in water with 2% methanol (A) and 5 mM ammonium acetate in methanol with 2% ultrapure water (B).[3]
- Flow Rate: The flow rate is maintained at 0.350 mL/min.[3]
- Injection Volume: A 5 μL sample is injected.[3]
- Column Temperature: The column is maintained at 35°C.[3]
- Mass Spectrometry: Detection is achieved using a mass spectrometer operating in both positive and negative ionization modes.[3] Specific precursor and product ions for BCIPP are monitored for quantification.

Workflow for BCIPP Analysis in Biological Samples

The analytical workflow for determining BCIPP concentrations in biological matrices like urine or plasma is a multi-step process. It begins with sample collection and preparation, which often includes enzymatic treatment to deconjugate metabolites. This is followed by a solid-phase extraction (SPE) step to isolate and concentrate the analyte of interest. The purified extract is then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification. This systematic approach ensures accurate and reliable measurement of BCIPP levels for exposure and toxicological assessments.





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Caption: Analytical workflow for BCIPP quantification.

Toxicology and Potential Health Effects

While extensive toxicological data for BCIPP itself is limited, research on its parent compound, TCIPP, provides valuable insights. TCIPP exhibits low acute toxicity following oral, dermal, or inhalation exposures.[4] It is considered a slight skin and eye irritant and is not genetically



active.[4] Repeated dose studies on TCIPP have shown no adverse effects, and it is not considered neurotoxic or teratogenic.[4]

However, emerging research suggests that BCIPP may play a role in metabolic disruption. Studies indicate that BCIPP may alter energy metabolism by influencing the levels of steroid hormones, such as cortisol and cortisone.[5] This raises concerns about the potential for metabolism-related diseases resulting from environmental exposure.[5]

Ouantitative Toxicological Data for TCIPP

Parameter	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	1017-4200 mg/kg	[4]
Acute Dermal LD50	Not Specified	Dermal	>2000 mg/kg	[4]
Acute Inhalation LC50	Not Specified	Inhalation	>4.6 mg/L	[4]

Environmental and Human Occurrence

The widespread use of TCIPP in consumer products has led to its ubiquitous presence in the environment and subsequent human exposure. As a major metabolite, BCIPP is frequently detected in human biological samples, serving as a biomarker of TCIPP exposure.

Quantitative Data on BCIPP and TCIPP Concentrations

Matrix	Compound	Concentration	Location/Stud y Population	Reference
Human Urine	BCIPP	Geometric Mean: <1 ng/mL	Pregnant Women	[6]
Snow	TCIPP	226 - 284 ng/L	Not Specified	[7]
Rainwater	TCIPP	371 - 385 ng/L	Not Specified	[7]
Soil	TCIPP	5.66 - 19.82 ng/g dry weight	Not Specified	[7]



Conclusion

Bis(1-chloro-2-propyl) phosphate is a critical biomarker for assessing human and environmental exposure to the flame retardant TCIPP. While the toxicological profile of BCIPP itself requires further investigation, its potential to disrupt metabolic processes highlights the need for continued research. Standardized and validated analytical methods, such as the LC-MS/MS protocol detailed in this guide, are essential for accurate exposure monitoring. Future studies should focus on elucidating the specific signaling pathways affected by BCIPP and gathering more comprehensive data on its occurrence in diverse environmental and human populations to better understand its potential risks to health.

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